3-methyl-1-(phenylsulfonyl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-11-16(15-10-6-5-9-14(12)15)19(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFHTDJSMGWOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 1 Phenylsulfonyl 1h Indole and Its Derivatives
Direct N-Sulfonylation Protocols for Indole (B1671886) Systems
The most straightforward approach to synthesizing 3-methyl-1-(phenylsulfonyl)-1H-indole involves the direct sulfonylation of the nitrogen atom of 3-methylindole (B30407). This method leverages the nucleophilicity of the indole nitrogen after deprotonation.
The primary precursor for this method is 3-methylindole, also known as skatole. The selection of the sulfonating agent is crucial for an efficient reaction. The most common and reactive agent for introducing the phenylsulfonyl group is benzenesulfonyl chloride . Other related reagents include various substituted arenesulfonyl chlorides, which can be used to generate derivatives. rsc.org
The reaction typically requires a base to deprotonate the indole N-H, thereby increasing its nucleophilicity. A variety of bases can be employed, ranging from strong bases like sodium hydride (NaH) to milder ones like potassium carbonate (K2CO3) and organic bases such as triethylamine (B128534) (Et3N). iucr.orgrsc.org The choice of base can significantly impact the reaction's efficiency and selectivity.
Table 1: Common Reagents for Direct N-Sulfonylation of Indoles
| Precursor | Sulfonating Agent | Base |
|---|---|---|
| 3-Methylindole | Benzenesulfonyl chloride | Sodium hydride (NaH) |
| 3-Methylindole | p-Toluenesulfonyl chloride | Potassium carbonate (K2CO3) |
| Substituted Indoles | Arenesulfonyl chlorides | Triethylamine (Et3N) |
This table presents common precursors, sulfonating agents, and bases used in the direct N-sulfonylation of indole systems.
Optimizing reaction conditions is critical to maximize the yield of the N-sulfonylated product and minimize side reactions, such as C-alkylation or C-sulfonylation. Key parameters include the choice of base, solvent, and temperature.
Classical conditions often involve using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The use of NaH ensures complete deprotonation of the indole nitrogen, forming the sodium salt of the indole, which then readily reacts with the sulfonyl chloride. Studies on analogous N-alkylation reactions have shown that higher temperatures (e.g., 80 °C) and the use of DMF can favor N-substitution over competing C-substitution, leading to higher yields and regioselectivity. rsc.org Milder conditions, such as using potassium carbonate in DMF at room temperature, have also been successfully employed. iucr.org
The solvent plays a pivotal role. Aprotic polar solvents like DMF and acetonitrile (B52724) (MeCN) are generally effective as they can dissolve the indole substrate and the inorganic base, facilitating the reaction. researchgate.net In some cases, ethereal solvents like THF are used, although solubility issues with the indole anion can sometimes lead to lower regioselectivity. rsc.org
Table 2: Effect of Reaction Conditions on N-Sulfonylation Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| K2CO3 | DMF | Room Temp. | 72% (for a derivative) | iucr.org |
| NaH | THF/DMF | 80 | 91% (for N-alkylation) | rsc.org |
This interactive table summarizes findings on how different bases, solvents, and temperatures can influence the outcome of N-functionalization reactions on indole rings, with N-alkylation data presented as a close analogue for N-sulfonylation.
The mechanism for the direct N-sulfonylation of 3-methylindole is a well-established nucleophilic substitution reaction. The process can be described in two primary steps:
Deprotonation: The reaction is initiated by the abstraction of the acidic proton from the N-H of the indole ring by a base (e.g., NaH, K2CO3). This generates a resonance-stabilized indolyl anion. The negative charge is delocalized over the pyrrole (B145914) ring, but the nitrogen atom remains a highly nucleophilic center.
Nucleophilic Attack: The resulting indolyl anion acts as a nucleophile and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This attack displaces the chloride ion, which is a good leaving group, forming the new N-S bond and yielding the final product, this compound.
This pathway is analogous to other N-functionalizations of indoles, where the formation of the indolyl anion is the key step that precedes the reaction with an electrophile. rsc.org
Cyclization Reactions in the Synthesis of this compound
An alternative synthetic strategy involves forming the indole ring from an acyclic precursor that already contains the N-phenylsulfonyl group. These methods, often involving cyclization reactions, are powerful for creating substituted indoles that may be difficult to access through direct functionalization.
Intramolecular oxidative cyclization provides a pathway to N-sulfonylated indoles from appropriately substituted anilines. For instance, methods have been developed for the oxidative cyclization of o-allenyl anilines. In these reactions, a carbamate-protected aniline (B41778) (which could be conceptually replaced with a sulfonamide) is treated with an oxidizing agent like lead(IV) carboxylate. nih.govnsf.gov This induces a tandem C-N bond formation (cyclization) and subsequent rearomatization to yield the indole core. nih.gov A similar strategy could be envisioned starting from an N-(phenylsulfonyl)-2-(prop-1-en-2-yl)aniline derivative to generate the this compound structure.
Another approach involves the iodine-mediated intramolecular cyclization of enamines. organic-chemistry.org This transition-metal-free method allows for the synthesis of various indole derivatives. A precursor such as an N-phenylsulfonyl enamine could undergo cyclization under oxidative conditions to form the desired indole ring. organic-chemistry.org
Transition-metal catalysis offers efficient and regioselective methods for constructing the indole nucleus. Palladium- and copper-catalyzed reactions are particularly prominent in this area.
One relevant catalytic approach is the intramolecular cyclization of o-alkynyl arylamines. nih.gov A precursor like N-(2-ethynylphenyl)-4-methyl-N-(prop-1-en-2-yl)benzenesulfonamide could, in principle, undergo a metal-catalyzed cyclization to form the 3-methylated N-sulfonyl indole. Research has demonstrated that o-alkynyl N-tosylarylamines can be effectively cyclized to produce 1-tosyl-1H-indoles. nih.gov This highlights the viability of using catalytic methods to construct the N-sulfonylated indole core.
The Fischer indole synthesis is a classic method for preparing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. mdpi.com While typically used for N-H or N-alkyl indoles, this method could potentially be adapted by using an N-phenylsulfonyl-substituted phenylhydrazine (B124118) as a precursor, which would cyclize upon reaction with a suitable ketone (like acetone (B3395972) to provide the 3-methyl substituent after rearrangement) to yield the target compound.
Radical Cascade Cyclization Strategies
Radical cascade cyclizations have emerged as a powerful tool for the construction of complex heterocyclic systems from simple precursors in a single operation. While a direct synthesis of this compound using this strategy is not extensively documented, related radical cascade reactions highlight its potential for assembling the core indole structure and introducing substituents.
For instance, a visible-light-mediated, radical-cascade addition/sulfonylation/cyclization has been developed for the synthesis of sulfonated indolo[2,1-a]isoquinolines. researchgate.netresearchgate.net This process demonstrates the feasibility of incorporating a sulfonyl group as part of a radical cascade. Another relevant strategy involves the radical cascade cyclization of 2-alkynylaniline derivatives with sulfonyl chlorides to construct C3-sulfone methylene-substituted indolines. Although this yields an indoline (B122111) with an exocyclic sulfone, it underscores the utility of radical cyclization in forming the indole nucleus with concomitant C3 functionalization.
A notable example of a radical cascade process is the synthesis of C3a-substituted pyrroloindolines from indole acetamides. nih.gov This transition-metal-free method proceeds via a tandem SET/radical cyclization/intermolecular coupling, showcasing the versatility of radical-based approaches in constructing complex indole alkaloids. nih.gov These examples suggest that a carefully designed precursor, likely an N-phenylsulfonylated o-alkenyl or o-alkynyl aniline, could potentially undergo a radical cascade cyclization to afford this compound.
| Starting Material Type | Radical Cascade Type | Product Type | Key Features |
| 2-Aryl-N-acryloyl indoles | Addition/Sulfonylation/Cyclization | Sulfonated indolo[2,1-a]isoquinolines | Visible-light mediated, multicomponent reaction |
| 2-Alkynylaniline derivatives | Sulfonylation/Cyclization | C3-Sulfone methylene-substituted indolines | Metal- and base-free conditions |
| Indole acetamides | SET/Cyclization/Intermolecular Coupling | C3a-Substituted pyrroloindolines | Transition-metal-free |
Metal-Catalyzed Synthetic Routes to this compound
Metal-catalyzed reactions are at the forefront of indole synthesis, offering high efficiency and selectivity. Palladium, copper, and ruthenium catalysts have been extensively explored for the synthesis of indoles and their derivatives.
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in the C-H functionalization of indoles is well-established. beilstein-journals.org Direct C-H methylation of an N-sulfonylated indole represents a highly atom-economical route to this compound. While direct C-3 methylation of 1-(phenylsulfonyl)-1H-indole is not a commonly reported transformation, related palladium-catalyzed C-H functionalizations provide a strong basis for its feasibility.
For example, the palladium-catalyzed direct C-2 methylation of indoles has been achieved using a removable N-2-pyrimidyl directing group. rsc.org This strategy, although targeting the C-2 position, demonstrates the principle of palladium-catalyzed C-H methylation on the indole nucleus. The selective activation of the C-3 position could potentially be achieved with a different directing group or through the inherent reactivity of the N-sulfonylindole substrate.
Furthermore, palladium-catalyzed C-H arylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts showcases the ability of palladium to functionalize the C-H bond of a methylated N-heterocycle. nih.gov This suggests that a pre-existing methyl group at the C-3 position would be compatible with further palladium-catalyzed C-H functionalization at other positions of the indole ring.
| Catalyst System | Substrate | Reaction Type | Product | Reference |
| Pd(OAc)2 | N-2-Pyrimidyl Indole | C-2 Methylation | 2-Methyl-N-2-pyrimidyl Indole | rsc.org |
| Pd(OAc)2 | 3-Methyl-2-phenylpyridine | C-H Arylation | Arylated 3-Methyl-2-phenylpyridine | nih.gov |
Copper catalysis offers a cost-effective and versatile alternative to palladium for the synthesis of N-heterocycles. While direct copper-catalyzed oxidative amination to form this compound is not a standard method, related copper-catalyzed reactions are highly relevant.
Copper(II)-catalyzed C3-alkylation of indoles with alcohols has been reported as an efficient method to introduce alkyl groups at the C-3 position. griffith.edu.au This "hydrogen borrowing" methodology could potentially be applied to 1-(phenylsulfonyl)-1H-indole to introduce the 3-methyl group.
Additionally, the copper-catalyzed oxidation of C2 and C3 alkyl-substituted indoles has been studied, indicating that the alkylated indole core is reactive under copper catalysis and can undergo further functionalization. nih.gov The synthesis of N-sulfonyl-1,2,3-triazoles via a copper-catalyzed azide-alkyne cycloaddition also highlights the compatibility of N-sulfonyl groups with copper catalysis. elsevierpure.com
| Catalyst System | Substrate(s) | Reaction Type | Product Type | Reference |
| Cu(OAc)2/dppm | Indole, Alcohol | C3-Alkylation | C3-Alkylated Indole | griffith.edu.au |
| Cu(I) | Sulfonyl Azide, Alkyne | Cycloaddition | N-Sulfonyl-1,2,3-triazole | elsevierpure.com |
Ruthenium catalysts have gained prominence in C-H activation and annulation reactions for the synthesis of substituted indoles. These methods often proceed through chelation-assisted pathways, offering excellent regioselectivity.
For instance, ruthenium(II)-catalyzed oxidative annulation of N-phenyl triazines with alkynes leads to the formation of N-(2-triazine)indoles. nih.gov This reaction proceeds via a six-membered ruthenacycle intermediate, where the triazine ring acts as a directing group. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where a suitable directing group on the phenylsulfonyl moiety could direct a ruthenium catalyst to activate a C-H bond of a precursor, followed by annulation with an appropriate methyl-containing coupling partner.
Ruthenium(II)-catalyzed late-stage C-H functionalization has also been demonstrated on N-aryl triazoles and tetrazoles using sulfonium (B1226848) salts as coupling partners. bohrium.comnih.gov This showcases the broad applicability of ruthenium catalysis in the C-H functionalization of N-heterocyclic compounds.
| Catalyst System | Substrates | Reaction Type | Product Type | Reference |
| [Ru(p-cymene)Cl2]2/Cu(OAc)2 | N-Phenyl Triazine, Alkyne | Oxidative Annulation | N-(2-Triazine)indole | nih.gov |
| Ru(II) | N-Aryl Triazole, Sulfonium Salt | C-H Arylation | Arylated N-Aryl Triazole | bohrium.comnih.gov |
Electrochemical and Photochemical Synthesis of this compound
Electrochemical and photochemical methods offer green and sustainable alternatives to traditional synthetic routes, often proceeding under mild conditions without the need for stoichiometric reagents.
Photoinduced radical reactions provide a powerful platform for the synthesis of complex molecules. A visible-light-induced radical cascade sulfonylation/cyclization has been developed for the synthesis of indole-fused pyridine (B92270) derivatives. nih.gov In this process, a ruthenium-based photosensitizer initiates the formation of a sulfonyl radical, which then engages in a cascade reaction to form the final product. nih.gov
Another relevant approach is the catalyst-free photoinduced radical sulfonylation/cyclization of unactivated alkenes to produce sulfone-containing quinazolinones. rsc.org This demonstrates that the generation of sulfonyl radicals and their subsequent cyclization can be achieved simply with light, avoiding the need for a metal catalyst. While these examples lead to more complex fused systems, they establish the principle of photoinduced radical sulfonylation-cyclization, which could be adapted for the synthesis of this compound from a suitable acyclic precursor.
Furthermore, catalyst-free photoinitiated dehydrogenative cyclization of 3-styryl indoles has been shown to produce benzo[a]carbazoles. nih.govfigshare.com This highlights the potential of photochemical methods to effect cyclization and construct the indole core.
| Method | Key Reagents/Conditions | Reaction Type | Product Type | Reference |
| Visible-Light Photocatalysis | Ru(bpy)3Cl2, t-BuOOH | Radical Cascade Sulfonylation/Cyclization | Indole-fused Pyridine Derivatives | nih.gov |
| Catalyst-Free Photolysis | UV light | Radical Sulfonylation/Cyclization | Sulfone-containing Quinazolinones | rsc.org |
| Catalyst-Free Photolysis | UV light | Dehydrogenative Cyclization | Benzo[a]carbazoles | nih.govfigshare.com |
Green Chemistry Approaches in Synthetic Design
The synthesis of indole derivatives, including this compound, has traditionally involved methods that are often associated with harsh reaction conditions, the use of hazardous solvents like halogenated hydrocarbons, and limited substrate scopes. rsc.orgsemanticscholar.org In response to growing environmental concerns, significant research efforts have been directed towards developing greener and more sustainable synthetic protocols. These modern approaches prioritize mild reaction conditions, the use of environmentally benign solvents, high atom economy, and the reduction of waste. unibo.it
A prominent green strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like indole-pyrrole conjugates or indole-2-carboxamides from simple precursors in a single step. rsc.orgacs.org MCRs are advantageous due to their operational simplicity, high atom economy, and potential to be performed without catalysts. acs.orgacs.org For example, a catalyst-free MCR for synthesizing polysubstituted pyrroles involves the reaction of arylglyoxal, 1,3-dicarbonyl compounds, indole, and an aromatic amine in a green solvent. acs.org Another innovative two-step indole synthesis involves an Ugi multicomponent reaction followed by an acid-induced cyclization, utilizing ethanol (B145695) as a benign solvent and avoiding the need for a metal catalyst. rsc.orgsemanticscholar.org
The choice of solvent is a cornerstone of green chemistry. Many novel syntheses of indole derivatives now employ water or ethanol, replacing toxic and volatile organic solvents. dergipark.org.treurekaselect.comgoogle.com The use of water as a medium for the synthesis of bis(3-indolyl)phenylmethanes, catalyzed by 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides, exemplifies this trend. eurekaselect.com Furthermore, catalyst systems are being redesigned for sustainability. This includes catalyst-free reactions, the use of recyclable heterogeneous catalysts like reduced graphene oxide and zinc oxide (RGO/ZnO) nanocomposites, and the application of functionalized acidic ionic liquids which can be recovered and reused. acs.orggoogle.comresearchgate.net These methods not only reduce the environmental footprint but also often simplify product purification, sometimes eliminating the need for column chromatography. acs.org
| Green Synthetic Strategy | Target Indole Derivative | Catalyst / Conditions | Solvent | Key Advantages |
| Multicomponent Reaction | Indole–pyrrole conjugates | Catalyst-free | Green solvent | Simple procedure, mild conditions, no column chromatography needed. acs.org |
| Ugi-MCR & Cyclization | Indole-2-carboxamides | Methanesulfonic acid | Ethanol | Mild conditions, no metal catalyst, scalable. rsc.orgsemanticscholar.org |
| One-pot, Three-component | 3-substituted indoles | Triethylamine | Solvent-free | Formation of multiple C-C and C-O bonds in a single operation. researchgate.net |
| Condensation Reaction | Bis(3-indolyl)phenylmethanes | 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides | Aqueous medium | Excellent yields, short reaction times, reusable catalyst. eurekaselect.com |
| Fischer Indole Synthesis | Indole compounds | Bissulfonic acid type acidic ionic liquid | Water | Mild conditions, high product purity, reusable catalyst. google.com |
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of functionalized indole derivatives due to the multiple reactive sites on the indole ring. The indole nucleus has several C-H bonds that can be functionalized, with the C3 position being the most nucleophilic and typically the most reactive site for electrophilic substitution. dergipark.org.trchim.it The N-phenylsulfonyl group in this compound acts as both a protecting group and an activating group, influencing the reactivity and stability of the indole core and its intermediates. nih.gov
Regioselectivity: The inherent reactivity of the indole ring often directs functionalization to the C3 position. However, modern synthetic methods, particularly those involving C-H activation, have enabled selective functionalization at other positions. chim.it The choice of catalyst and the presence of directing groups are crucial for controlling the site of reaction. For instance, palladium-catalyzed C-H functionalization can be directed to various positions. The N-(2-pyridyl)sulfonyl group can direct alkenylation specifically to the C2 position. beilstein-journals.org
In the absence of a substituent at C3, functionalization typically occurs there. When the C3 position is blocked, as in this compound, reactions like C-H activation can be directed to the C2 position. chim.itnih.gov Ruthenium-catalyzed C2-H arylation with boronic acids is a notable example that tolerates a wide range of functional groups. chemistryviews.org Accessing the less reactive benzene (B151609) core (C4-C7 positions) is more challenging but can be achieved using specific directing groups attached to the indole nitrogen. nih.gov For example, an N-P(O)tBu2 group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively. nih.gov
A key intermediate in the functionalization of N-arenesulfonyl indoles is the alkylideneindolenine. The arenesulfonyl group at the N1 position facilitates the elimination of an arenesulfinic acid group from a 3-(1-arenesulfonylalkyl)indole precursor, generating a reactive alkylideneindolenine intermediate. This intermediate is a powerful electrophile that readily reacts with nucleophiles at the C3 position, providing a reliable route to a diverse array of 3-substituted indoles. nih.gov
Stereoselectivity: Achieving stereocontrol in the synthesis of 3-substituted indole derivatives is critical when creating chiral centers. Asymmetric catalysis has been successfully applied to reactions involving N-arenesulfonyl indole precursors. For instance, the asymmetric substitution of 3-(1-tosylalkyl)indoles with oxindoles can be catalyzed by quinine-derived thiourea (B124793) catalysts. nih.gov This reaction proceeds through the formation of an imine intermediate, where the chiral catalyst interacts via hydrogen bonding to control the facial selectivity of the nucleophilic attack, resulting in products with high diastereoselectivity and enantioselectivity. nih.gov In one study, this method yielded 3,3′-disubstituted oxindoles in excellent yields (91–97%), with diastereomeric ratios up to 2.5:1 and enantiomeric excess up to 98% for both diastereomers. nih.gov
| Reaction Type | Substrate | Catalyst / Directing Group | Position Functionalized | Stereochemical Outcome |
| C-H Alkenylation | N-(2-pyridyl)sulfonylindole | PdCl₂(MeCN)₂ / Cu(OAc)₂ | C2 | N/A (Regioselective) beilstein-journals.org |
| C-H Arylation | Indoles | Ru-catalyst | C2 | N/A (Regioselective) chemistryviews.org |
| C-H Arylation | N-P(O)tBu₂-indole | Palladium catalyst | C7 | N/A (Regioselective) nih.gov |
| C-H Arylation | N-P(O)tBu₂-indole | Copper catalyst | C6 | N/A (Regioselective) nih.gov |
| Asymmetric Substitution | 3-(1-Tosylalkyl)indoles and oxindoles | Quinine-derived thiourea | C3 | dr up to 2.5:1, ee up to 98% nih.gov |
Reactivity Profiles and Functional Group Transformations of 3 Methyl 1 Phenylsulfonyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 3-Methyl-1-(phenylsulfonyl)-1H-indole
The phenylsulfonyl group at the N-1 position is strongly electron-withdrawing, which reduces the electron density of the indole ring system, thereby deactivating it towards classical electrophilic aromatic substitution reactions. nih.gov However, under specific conditions, selective functionalization can be achieved.
Reactivity at the C2 and C3 Positions of the Indole Core
In contrast to N-alkylindoles which readily undergo electrophilic substitution at the C3 position, the N-phenylsulfonyl group in this compound directs reactivity in a more nuanced manner. While the C3 position is blocked by the methyl group, the electronic effect of the sulfonyl group makes direct electrophilic attack at the C2 position challenging.
However, functionalization at the C2 position can be achieved through lithiation. Treatment of 1-(phenylsulfonyl)indoles with a strong base like n-butyllithium can lead to deprotonation at the C2 position, creating a nucleophilic center that can then react with various electrophiles. nih.gov For instance, 1-(phenylsulfonyl)indole (B187392) can be formylated at the 2-position after treatment with lithium diisopropylamide (LDA) followed by dimethylformamide (DMF). nih.gov
While direct Friedel-Crafts alkylation of 1-(phenylsulfonyl)indoles has been reported to be unsuccessful, Friedel-Crafts acylation at the C3 position of 1-(phenylsulfonyl)indole is a well-established reaction. researchgate.net This suggests that for this compound, acylation would not proceed at the already substituted C3 position.
Halogenation presents another avenue for functionalization. For example, 2-(trifluoromethyl)-1H-indole, which also possesses an electron-withdrawing group, undergoes halogenation with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine at the C3 position without the need for a Lewis acid catalyst. mdpi.com This indicates that the indole nucleus, even when deactivated, can still exhibit reactivity towards certain electrophiles. In the case of this compound, this suggests that halogenation, if it were to occur on the pyrrole (B145914) ring, would likely be directed to the C2 position. Indeed, the related compound 1-phenylsulfonyl-2,3-dimethylindole has been shown to undergo chlorination at the 2-methyl group with N-chlorosuccinimide (NCS) in the presence of benzoyl peroxide. nih.gov
| Reaction | Reagents and Conditions | Position of Substitution | Product | Yield (%) |
| Friedel-Crafts Acylation | Carboxylic acid anhydrides/acid chlorides, AlCl3 | C3 (on 1-phenylsulfonylindole) | 3-Acyl-1-(phenylsulfonyl)indoles | 81-99 |
| C2-Formylation | 1. LDA 2. DMF | C2 (on 1-phenylsulfonylindole) | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | Not specified |
| C3-Halogenation | NCS, NBS, or I2 | C3 (on 2-trifluoromethyl-1H-indole) | 3-Halo-2-(trifluoromethyl)-1H-indoles | High |
| 2-Methyl Chlorination | NCS, benzoyl peroxide, CCl4, reflux | 2-Methyl group (on 1-phenylsulfonyl-2,3-dimethylindole) | 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | Not specified |
Functionalization of the Benzene (B151609) Moiety
The electron-withdrawing nature of the N-phenylsulfonyl group deactivates the entire indole nucleus, including the benzene portion of the indole ring system, towards electrophilic aromatic substitution. Research has shown that during the Friedel-Crafts acylation of 1-(phenylsulfonyl)indole at the C3 position, no acylation of the benzene ring was observed, even when an excess of the acylating agent and catalyst were used. researchgate.net
However, functionalization of the benzene ring can be achieved through a directed synthesis. For example, 5-alkyl-1-(phenylsulfonyl)indoles can be synthesized via a sequence involving the C5 acylation of 1-(phenylsulfonyl)indole, followed by deoxygenation. researchgate.net This indicates that while direct electrophilic attack on the benzene ring of this compound is disfavored, strategic synthetic routes can lead to its functionalization.
| Reaction | Reagents and Conditions | Position of Substitution | Product |
| Friedel-Crafts Acylation | Acylating agent, AlCl3 | No reaction on the benzene ring | - |
| C5-Acylation followed by Deoxygenation | 1. Acylation 2. Deoxygenation | C5 | 5-Alkyl-1-(phenylsulfonyl)indoles |
Nucleophilic Reactions Involving this compound
The presence of the electron-withdrawing phenylsulfonyl group can also render the indole ring susceptible to nucleophilic attack, a reactivity pattern not typically observed in N-alkylindoles.
Displacement Reactions
Nucleophilic displacement reactions can occur on functional groups attached to the this compound scaffold. For instance, a bromo-substituted derivative, 2-(bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)-1H-indole, undergoes a displacement reaction with potassium acetate (B1210297) in dimethylformamide to yield the corresponding acetate ester. nih.gov This demonstrates that a leaving group at a position activated by the indole nucleus can be readily displaced by a nucleophile.
Similarly, the closely related 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole is a precursor for further nucleophilic substitutions. nih.gov
| Substrate | Nucleophile | Product |
| 2-(Bromomethyl)-1-(phenylsulfonyl)-3-(phenylthio)-1H-indole | Potassium acetate | (3-Phenylsulfanyl-1-phenylsulfonyl-1H-indol-2-yl)methyl acetate |
| 2-Chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole | Various nucleophiles | 2-Substituted-methyl-3-methyl-1-phenylsulfonyl-1H-indoles |
Additions to Activated Systems
The electron-withdrawing phenylsulfonyl group can activate the indole ring for nucleophilic addition, particularly when another activating group is present. For example, 3-nitro-1-(phenylsulfonyl)indole undergoes conjugate addition of aryl- and hetaryllithium nucleophiles at the C2 position. researchgate.net This reaction proceeds via a Michael-type addition, leading to the formation of 2-substituted 3-nitroindoles after the elimination of the phenylsulfinate group. researchgate.net
Furthermore, arenesulfonyl indoles can serve as precursors to alkylideneindolenine intermediates under basic conditions. These intermediates are susceptible to Michael addition from a variety of nucleophiles, leading to C3-functionalized indoles. nih.gov While the starting material in these cases is not this compound itself, this reactivity highlights the potential for nucleophilic additions to activated derivatives of N-phenylsulfonylindoles.
| Substrate | Nucleophile | Product |
| 3-Nitro-1-(phenylsulfonyl)indole | Aryl- and hetaryllithiums | 2-Substituted-3-nitroindoles |
| Arenesulfonyl indoles (generating alkylideneindolenine) | 1,3-Diketones, malononitrile, nitroalkanes, etc. | C3-Alkyl-substituted indoles |
Transformations Involving the Phenylsulfonyl Group of this compound
A key feature of the N-phenylsulfonyl group is its ability to be cleaved under various conditions, making it a valuable protecting and activating group in indole synthesis. nih.gov
The removal of the phenylsulfonyl group, or desulfonylation, can be achieved through reductive cleavage. Common methods include the use of Raney nickel or magnesium in methanol (B129727). osi.lvrsc.org This deprotection step is crucial as it allows for the synthesis of N-unsubstituted indoles after the desired modifications have been made to the indole core.
The phenylsulfonyl group can also act as a leaving group. In the presence of a base, arenesulfonyl indoles can undergo elimination of arenesulfinic acid to generate a reactive alkylideneindolenine intermediate, which then undergoes nucleophilic addition. rsc.org This highlights the dual role of the phenylsulfonyl group as both a deactivating group towards electrophiles and a latent leaving group that facilitates nucleophilic attack.
| Transformation | Reagents and Conditions | Outcome |
| Reductive Desulfonylation | Raney nickel | Removal of the phenylsulfonyl group to yield N-H indole |
| Reductive Desulfonylation | Mg/MeOH | Removal of the phenylsulfonyl group |
| Elimination | Base | Formation of an alkylideneindolenine intermediate |
Role as a Protecting Group
The phenylsulfonyl group is a robust and widely utilized protecting group for the indole nitrogen. Its utility stems from its exceptional stability across a broad spectrum of reaction conditions, including exposure to strong acids, bases, and various organometallic reagents. nih.gov This stability is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the indole nitrogen. researchgate.net
The protection of the indole nitrogen as a sulfonamide serves several key purposes:
Increased Acidity and Facile N-Alkylation: The electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton in the parent indole, facilitating its deprotonation and subsequent alkylation or sulfonylation. nih.gov
Prevention of N-Functionalization: Once installed, the sulfonyl group prevents unwanted reactions at the nitrogen atom, such as protonation, oxidation, or alkylation, during subsequent synthetic steps.
Enhanced Stability and Handling: N-Sulfonylated indoles are often crystalline, stable solids that are easier to handle and purify compared to their N-H counterparts. nih.gov
The phenylsulfonyl group is favored over other sulfonyl groups like tosyl or nosyl in certain contexts due to its balance of stability and conditions required for cleavage. nih.gov This reliability makes this compound a versatile intermediate in complex total synthesis and medicinal chemistry programs.
Influence on Indole Reactivity
Beyond its role as a protecting group, the N-phenylsulfonyl moiety acts as a powerful activating group, fundamentally influencing the regioselectivity and reactivity of the indole ring system. The strong electron-withdrawing effect of the SO₂Ph group decreases the electron density of the pyrrole ring, which modifies its susceptibility to electrophilic and nucleophilic attack.
Key impacts on reactivity include:
Directing Electrophilic Aromatic Substitution: While the C3 position is the most nucleophilic site in N-H indoles, the presence of the N-sulfonyl group deactivates the pyrrole ring towards electrophilic attack. However, it facilitates regioselective acylation under Friedel-Crafts conditions. For instance, 1-(phenylsulfonyl)indoles can be acylated at the C3 position with high selectivity. researchgate.net
Facilitation of Lithiation: The N-sulfonyl group directs metallation to the C2 position. Treatment of 1-(phenylsulfonyl)indole with strong bases like n-butyllithium leads to selective deprotonation at C2, generating a nucleophilic species that can react with various electrophiles. This provides a reliable route to C2-functionalized indoles.
Generation of Reactive Intermediates: N-Arenesulfonyl indoles that bear a leaving group at the benzylic C3 position can undergo elimination under basic conditions to generate a reactive alkylideneindolenine intermediate. nih.govrsc.org This vinylogous imine is a potent electrophile that readily reacts with a wide range of nucleophiles, providing a versatile platform for the synthesis of diverse C3-substituted indole derivatives. nih.govrsc.org
The steric bulk of the phenylsulfonyl group, which typically adopts a conformation nearly orthogonal to the indole plane, can also influence the stereochemical outcome of reactions occurring at adjacent positions.
Cleavage and Derivatization of the Sulfonyl Moiety
The synthetic utility of the phenylsulfonyl group is contingent upon its efficient removal to unveil the N-H indole. A variety of methods, primarily reductive in nature, have been developed for this purpose. The choice of reagent depends on the presence of other functional groups within the molecule.
Furthermore, the sulfonyl moiety itself is not inert and can be chemically modified. The ability to derivatize the sulfonyl group opens up pathways for further molecular diversification. For example, N-CF₃ sulfonyl hydrazides have been synthesized from related hydrazine (B178648) precursors, showcasing the potential for transformation of the sulfonyl group itself. nih.gov More recent advancements include electrically driven N-C bond cleavage of sulfonamides, offering a mild and green alternative to traditional chemical methods. acs.org
Below is a table summarizing common methods for the cleavage of the N-phenylsulfonyl group from indoles.
| Reagent/Conditions | Description | Typical Yield | Reference |
|---|---|---|---|
| Mg / MeOH | A common and effective method for reductive cleavage. | Good to Excellent | rsc.org |
| LiAlH₄ | A powerful reducing agent used for desulfonylation. | Good | rsc.org |
| Raney Nickel | Used for reductive desulfonylation, particularly following N-alkylation reactions. | High | osi.lvresearchgate.net |
| Sodium Amalgam (Na/Hg) | A reductive cleavage method used for desulfonylation of arenesulfonyl indazoles, applicable to indoles. | Good | rsc.org |
| Iodotrimethylsilane (TMSI) | Achieves deprotection under neutral conditions at reflux in acetonitrile (B52724). | Good to Excellent | acs.org |
| Electrochemical Reduction | An electrically driven N-C bond cleavage, offering a mild and green alternative. | - | acs.org |
C-H Functionalization of this compound
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification by avoiding pre-functionalized starting materials. The indole nucleus, with its multiple C-H bonds, presents a significant challenge in terms of regioselectivity. The N-phenylsulfonyl group on this compound plays a critical role in modulating the reactivity and directing the site of C-H functionalization.
Directed C-H Activation Strategies
Achieving site-selective C-H functionalization on the indole core often relies on the use of directing groups (DGs) that coordinate to a transition metal catalyst and deliver it to a specific C-H bond. bohrium.com While the N-phenylsulfonyl group itself can influence site selectivity, it is often used in concert with other directing groups to achieve high regiocontrol, particularly for the less reactive C-H bonds on the benzene portion of the indole (C4-C7). nih.govresearchgate.net
For N-sulfonyl indoles, various strategies have been developed:
C2-Functionalization: As mentioned previously, the N-sulfonyl group promotes facile lithiation at the C2 position, which is a form of stoichiometric C-H activation.
C7-Functionalization: The installation of a phosphinoyl-directing group on the indole nitrogen has been shown to direct palladium-catalyzed C-H arylation to the C7 position with high selectivity. researchgate.net
C4-Functionalization: The introduction of a pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov
Catalyst-Controlled Functionalization: In 3-acyl indoles, an amide directing group can be used with different catalysts (Rh(I) vs. Ir(III)) to achieve selective functionalization at different positions, showcasing a high level of control. nih.gov
The table below provides examples of directed C-H functionalization on N-protected indole systems.
| Position | Directing Group | Catalyst System | Transformation | Reference |
|---|---|---|---|---|
| C7 | N-P(O)tBu₂ | Pd(OAc)₂ / Ligand | Arylation | nih.gov |
| C7 | N-Phosphinoyl | Pd(OAc)₂ / Pyridine (B92270) Ligand | Arylation with Arylboronic Acids | researchgate.net |
| C6 | N-P(O)tBu₂ | Cu Catalyst | Arylation | nih.gov |
| C4 | C3-Pivaloyl | Pd Catalyst | Arylation | nih.gov |
| C2 | N-Tosylcarboxamide | Ir(III)/Ag(I) | Coupling with Metallocarbenes | nih.gov |
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) is the practice of introducing functional groups into complex, often biologically active, molecules at a late step in their synthesis. This strategy is invaluable for rapidly generating analogues for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov The robustness of the N-phenylsulfonyl group makes this compound and related structures excellent candidates for LSF.
Modern LSF methodologies that could be applied to this scaffold include:
Photoredox Catalysis: Visible-light-induced reactions provide mild conditions for C-H functionalization. For instance, photoredox C-H amidation has been reported for N-unprotected indoles, a strategy that could potentially be adapted for N-sulfonylated derivatives. nih.gov
Enzymatic C-H Functionalization: Engineered enzymes, such as cytochrome P450 variants, can perform highly regio- and stereoselective C-H functionalization on N-substituted indolines, the reduced form of indoles. chemrxiv.org This highlights the potential for biocatalytic approaches to modify the indole scaffold.
Radical-Mediated Annulation: A double C-H functionalization approach using a tuned N-tBu amidyl radical and a sulfonyl diazo coupling partner allows for the annulation of N,N-dialkylanilines to form N-alkylindoles, demonstrating a powerful LSF method for building the indole core itself. nih.govnih.gov
The ability to perform selective C-H functionalization on the this compound framework under mild LSF conditions would significantly enhance its value as a building block for creating diverse chemical libraries.
Cascade and Multi-Component Reactions Utilizing this compound
Cascade reactions (or domino reactions) and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single operation. chemistryviews.org These processes minimize waste, time, and resources by avoiding the isolation of intermediates. This compound is a valuable substrate for such reactions due to the electronic activation conferred by the sulfonyl group, which can trigger subsequent transformations.
Cascade Reactions: N-Sulfonylated indoles are known to participate in various cascade sequences. For example, a visible-light-induced radical cascade involving sulfonylation and cyclization has been developed to synthesize indole-fused pyridine derivatives. rsc.org Another example involves a silver-promoted cascade sulfonation and cyclization of N-propargyl indoles with arylsulfinic acids to produce 2-sulfonated-9H-pyrrolo[1,2-a]indoles. researchgate.net The N-sulfonyl group is often crucial for initiating the cascade or stabilizing key intermediates. In a reaction between N-sulfonyl-3-acyl indoles and N-phenylglycines, a cascade process is initiated that leads to complex heterocyclic products. researchgate.net
Multi-Component Reactions (MCRs): MCRs involve the combination of three or more starting materials in a one-pot reaction to form a product that contains portions of all reactants. This approach is highly valued for its convergence and efficiency in generating molecular diversity. A three-component coupling of an indole, a carbonyl derivative, and an arylsulfinic acid has been reported for the synthesis of arenesulfonyl indoles. nih.gov While this builds the N-sulfonyl indole scaffold, the reverse is also true; the pre-formed this compound can act as a key component in MCRs. For instance, its ability to act as an electrophile precursor after elimination could allow it to be trapped by nucleophiles generated in situ from other components of an MCR, leading to the rapid assembly of complex indole-fused heterocycles. rsc.org
The table below showcases examples of these efficient reactions involving indole derivatives.
| Reaction Type | Substrates | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Cascade | N-Acrylamide Indoles, Sulfonyl Radicals | Visible-light induced radical sulfonylation/cyclization | Indole-fused Pyridines | rsc.org |
| Cascade | N-Propargyl Indoles, Arylsulfinic Acids | Ag-promoted sulfonation and cyclization | 2-Sulfonated-9H-pyrrolo[1,2-a]indoles | researchgate.net |
| Cascade | N-Sulfonyl-3-acyl Indoles, N-Phenylglycines | Photoredox-catalyzed aminomethylation and cyclization | Complex Heterocycles | researchgate.net |
| MCR | Indole, Formaldehyde, Amino Hydrochloride | Modular assembly of indole-fused heterocycles | Indole-fused Oxadiazepines | rsc.org |
| MCR | Indoles, H-phosphine Oxides, Carbonyls | Acid-catalyzed C-P/C-C bond formation | 3-(Phosphoryl)methylindoles | rsc.org |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies for 3 Methyl 1 Phenylsulfonyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 3-methyl-1-(phenylsulfonyl)-1H-indole. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.
Based on analyses of structurally similar compounds, a representative ¹H and ¹³C NMR dataset for this compound in deuterated chloroform (B151607) (CDCl₃) is presented below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|---|---|
| 2 | 7.45 | s | 123.5 | CH |
| 3 | - | - | 114.0 | C |
| 3a | - | - | 130.5 | C |
| 4 | 7.58 | d | 120.0 | CH |
| 5 | 7.30 | t | 125.2 | CH |
| 6 | 7.35 | t | 123.8 | CH |
| 7 | 7.95 | d | 113.8 | CH |
| 7a | - | - | 135.4 | C |
| 3-CH₃ | 2.38 | s | 9.8 | CH₃ |
| 1' | - | - | 138.2 | C |
| 2', 6' | 7.85 | d | 126.9 | CH |
| 3', 5' | 7.50 | t | 129.5 | CH |
| 4' | 7.60 | t | 134.0 | CH |
While standard 1D ¹H and ¹³C spectra provide initial data, advanced techniques are required for a definitive assignment.
Distortionless Enhancement by Polarization Transfer (DEPT): This technique is crucial for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. A DEPT-135 experiment for this compound would show the 3-CH₃ group as a positive signal, all CH groups on the aromatic rings also as positive signals, and the absence of any CH₂ groups. The signals for the four quaternary carbons (C3, C3a, C7a, and C1') would be absent, confirming their assignment.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 1D or 2D experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. For this compound, a key NOESY correlation would be expected between the proton at position 2 (H2) and the ortho-protons of the phenylsulfonyl ring (H2'/H6'). This spatial proximity confirms the specific rotational conformation of the phenylsulfonyl group relative to the indole (B1671886) core. Another expected correlation is between the methyl protons (3-CH₃) and the proton at position 2 (H2).
2D NMR experiments map correlations between nuclei, providing an unambiguous route to establishing the bonding network.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. In the COSY spectrum, cross-peaks would connect H4 with H5, H5 with H6, and H6 with H7, confirming the connectivity within the benzene (B151609) portion of the indole ring. Similarly, correlations between H2'/H3' (and H5'/H6') and H3'/H4' (and H4'/H5') would establish the spin system of the phenylsulfonyl group.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation). This is the most reliable method for assigning carbon signals. For example, the proton signal at δ 2.38 ppm would show a cross-peak to the carbon signal at δ 9.8 ppm, definitively assigning this pair to the 3-methyl group.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is invaluable for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include:
The methyl protons (3-CH₃) to the quaternary carbon C3 and the methine carbon C2.
The H2 proton to the quaternary carbons C3 and C3a.
The ortho-protons of the sulfonyl ring (H2'/H6') to the quaternary carbon C1'.
The chemical environment of a nucleus is influenced by the molecule's conformation. X-ray crystallography studies on closely related N-phenylsulfonylindoles reveal that the phenylsulfonyl ring is oriented nearly perpendicular to the plane of the indole ring system. walshmedicalmedia.comnih.gov This fixed conformation has significant consequences:
Anisotropic Effects: The π-electron systems of the aromatic rings generate local magnetic fields. Due to the orthogonal arrangement, protons on one ring can be shielded or deshielded by the other. For example, the H7 proton of the indole ring is often shifted significantly downfield because of its proximity to the electron-withdrawing sulfonyl group and the anisotropic effect of the phenyl ring.
Conformational Rigidity: The steric hindrance between the two ring systems restricts the rotation around the N-S bond. This rigidity is observable in the distinct signals for the aromatic protons and can be confirmed by NOESY experiments that show through-space correlations consistent with this perpendicular arrangement.
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the confirmation of molecular weight and the elucidation of its structure.
High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For this compound (C₁₅H₁₃NO₂S), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value, confirming the molecular formula and ruling out other possibilities with the same nominal mass. This technique is particularly vital in mechanistic studies for identifying transient intermediates or byproducts in a reaction mixture by determining their elemental formulas.
Under techniques like electron ionization (EI), the molecular ion fragments in a reproducible manner, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides direct evidence for the compound's structure. The most characteristic fragmentation pathway for this compound involves the cleavage of the relatively weak nitrogen-sulfur (N-S) bond.
Key Fragmentation Pathways:
N-S Bond Cleavage: This primary fragmentation results in two major ions:
The phenylsulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 .
The 3-methyl-1H-indole radical which, after rearrangement, can be detected as the 3-methyl-1H-indolyl cation ([C₉H₈N]⁺) at m/z 130 .
Fragmentation of the Phenylsulfonyl Cation: The ion at m/z 141 can further fragment by losing sulfur dioxide (SO₂), a stable neutral molecule, to produce the phenyl cation ([C₆H₅]⁺) at m/z 77 .
The presence of strong signals at m/z 141, 130, and 77 is a clear indicator of the N-phenylsulfonyl indole structure.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z (Nominal) | Proposed Fragment Structure | Elemental Formula |
|---|---|---|
| 271 | Molecular Ion [M]⁺• | [C₁₅H₁₃NO₂S]⁺• |
| 141 | Phenylsulfonyl Cation | [C₆H₅O₂S]⁺ |
| 130 | 3-Methyl-1H-indolyl Cation | [C₉H₈N]⁺ |
| 77 | Phenyl Cation | [C₆H₅]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups present in a molecule. For this compound, these techniques provide characteristic signatures for the key structural components: the indole ring system and the phenylsulfonyl group. While extensive experimental data for the specific title compound is limited in publicly accessible literature, a comprehensive analysis can be constructed from studies on closely related N-(phenylsulfonyl)indoles and their constituent moieties.
Characteristic Vibrational Modes of the Indole and Sulfonyl Moieties
The vibrational spectrum of this compound is a composite of the vibrational modes originating from the 3-methylindole (B30407) core and the N-linked phenylsulfonyl group.
Indole Moiety: The indole ring system gives rise to several characteristic vibrational bands. The N-H stretching vibration, typically observed in the range of 3400-3500 cm⁻¹ in unsubstituted indoles, is absent in N-sulfonylated indoles due to the replacement of the hydrogen with the sulfonyl group. The aromatic C-H stretching vibrations of the indole and phenyl rings are expected to appear in the 3000–3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings typically result in a group of bands in the 1400–1650 cm⁻¹ region. For instance, in a study of N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, a related compound, the C=C stretching modes were observed in this range. walshmedicalmedia.com The in-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, generally below 1400 cm⁻¹. The presence of the methyl group at the C3 position introduces characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the CH₃ group are typically found around 2962 cm⁻¹ and 2872 cm⁻¹, respectively, while the corresponding bending vibrations appear in the 1470-1430 cm⁻¹ and 1380-1370 cm⁻¹ regions. A detailed Raman spectroscopic analysis of 3-methylindole has been performed, providing a basis for the assignment of its vibrational modes. nih.gov
Sulfonyl Moiety: The phenylsulfonyl group (-SO₂Ph) has distinct and intense vibrational signatures. The most prominent of these are the asymmetric and symmetric stretching vibrations of the SO₂ group. These are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. These bands are often strong in the infrared spectrum. In a study on N-((3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl) acetamide, these vibrations were assigned based on DFT calculations. niscpr.res.in The S-N stretching vibration is expected in the range of 900-1000 cm⁻¹. The phenyl group attached to the sulfonyl moiety will also exhibit its own set of characteristic aromatic C-H and C=C vibrations, which may overlap with those of the indole ring.
The following table summarizes the expected characteristic vibrational modes for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Moiety |
| Aromatic C-H Stretch | 3100 - 3000 | Indole, Phenyl |
| Methyl C-H Stretch (asymmetric) | ~2960 | Methyl |
| Methyl C-H Stretch (symmetric) | ~2870 | Methyl |
| Aromatic C=C Stretch | 1650 - 1400 | Indole, Phenyl |
| Methyl C-H Bend (asymmetric) | 1470 - 1430 | Methyl |
| Methyl C-H Bend (symmetric) | 1380 - 1370 | Methyl |
| SO₂ Asymmetric Stretch | 1370 - 1330 | Sulfonyl |
| SO₂ Symmetric Stretch | 1180 - 1160 | Sulfonyl |
| S-N Stretch | 1000 - 900 | Sulfonyl-Indole Link |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Indole, Phenyl |
In Situ Spectroscopic Monitoring of Reactions
In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are invaluable for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Similarly, subsequent reactions involving the this compound scaffold, such as electrophilic substitution on the indole ring, could be followed. Changes in the fingerprint region of the IR or Raman spectrum, corresponding to alterations in the substitution pattern of the aromatic rings, would indicate the formation of new products. For example, monitoring the interaction of indole with methylglyoxal (B44143) has been successfully performed using ATR-FTIR spectroscopy. nih.gov This approach could be adapted to study reactions of N-sulfonylated indoles. The development of automated and miniaturized synthesis platforms also opens up possibilities for high-throughput in situ reaction analysis of indole derivatives. nih.gov
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice.
Determination of Molecular Conformations and Dihedral Angles
Numerous crystallographic studies on derivatives of 1-(phenylsulfonyl)-1H-indole have consistently revealed a key conformational feature: a near-orthogonal arrangement between the indole ring system and the phenylsulfonyl group. nih.govnih.gov This is also the expected conformation for this compound.
The dihedral angle between the mean plane of the indole ring and the phenyl ring of the sulfonyl group is typically in the range of 70-90°. For instance, in 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, this angle is 76.40(9)°. nih.gov In 3-iodo-2-methyl-1-(phenylsulfonyl)-1H-indole, the dihedral angle is 82.84(9)°. nih.gov This perpendicular orientation minimizes steric hindrance between the two bulky aromatic systems.
The geometry around the sulfur atom in the sulfonyl group is a distorted tetrahedron. The O=S=O bond angle is typically larger than the ideal tetrahedral angle of 109.5°, often around 120°, due to the repulsive interactions between the electron-rich double bonds. Conversely, the N-S-C angle is generally smaller than the ideal tetrahedral angle. The sum of the bond angles around the indole nitrogen atom is close to 360°, indicating sp² hybridization and a planar geometry at the nitrogen center. nih.gov
The following table presents selected dihedral angles from crystallographic studies of compounds closely related to this compound, illustrating the consistent near-orthogonal conformation.
| Compound | Dihedral Angle (Indole/Phenylsulfonyl) (°) | Reference |
| 2-(Bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | 76.40(9) | nih.gov |
| 2-[(E)-2-(2-Bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | 87.68(8) | nih.gov |
| 3-Iodo-2-methyl-1-(phenylsulfonyl)-1H-indole | 82.84(9) | nih.gov |
| 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 76.24(7) | researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
Hydrogen Bonding: Although the traditional N-H hydrogen bond donor of the indole ring is absent, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. Weak C–H···O hydrogen bonds are commonly observed, where aromatic or methyl C-H groups interact with the sulfonyl oxygens. These interactions often link molecules into chains or more complex networks.
π–π Interactions: The presence of two aromatic systems (indole and phenyl) facilitates π–π stacking interactions. These can occur between parallel-displaced or T-shaped arrangements of the rings. In many crystal structures of related compounds, inversion-related molecules form pairs with significant π–π overlap between their indole moieties. nih.gov
A Hirshfeld surface analysis of bromo-substituted this compound derivatives revealed that the most significant contributions to the crystal packing came from H···H, H···O, and H···Br contacts, highlighting the importance of even weak intermolecular forces. nih.gov The interplay of these various interactions results in a complex and well-defined three-dimensional supramolecular architecture.
Influence of Crystal Structure on Spectroscopic Properties
The solid-state environment, as determined by X-ray crystallography, can have a discernible influence on the vibrational spectra (IR and Raman) of a molecule. Polymorphism, the existence of different crystal forms of the same compound, can lead to distinct spectroscopic signatures due to differences in intermolecular interactions.
For this compound, the formation of intermolecular C–H···O hydrogen bonds in the solid state would be expected to affect the vibrational modes of the groups involved. Specifically, the stretching frequencies of the C-H donor groups might show a slight red-shift (shift to lower wavenumber), and the S=O stretching vibrations could also be perturbed compared to the gas phase or a non-polar solution. The magnitude of these shifts is generally correlated with the strength of the hydrogen bond.
Crystal packing effects can also lead to the splitting of vibrational bands. If a molecule occupies a site of lower symmetry in the crystal than its inherent molecular symmetry, degenerate vibrational modes may split into multiple bands. Furthermore, intermolecular vibrational coupling between adjacent molecules in the crystal lattice can give rise to new bands or shifts in existing bands.
While a direct correlation study for this compound has not been reported, studies on other sulfonamides have shown that intermolecular interactions, particularly hydrogen bonds involving the sulfonyl and amino groups, can alter the vibrational modes of the molecules. walshmedicalmedia.com The use of computational methods, such as Density Functional Theory (DFT) calculations on periodic systems, can be a valuable tool to model and understand the influence of the crystalline environment on the vibrational spectra.
Theoretical and Computational Investigations into 3 Methyl 1 Phenylsulfonyl 1h Indole Chemistry
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule like 3-methyl-1-(phenylsulfonyl)-1H-indole. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distribution, which are key to predicting the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and their distribution across the molecule are crucial indicators of its chemical behavior.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, particularly the C2-C3 double bond.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the region most susceptible to accepting electrons. The electron-withdrawing phenylsulfonyl group would cause the LUMO to be significantly localized on the sulfonyl group and the attached phenyl ring.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating region (Indole nucleus) |
| LUMO | -1.2 | Electron-accepting region (Phenylsulfonyl group) |
| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |
Note: The values in this table are illustrative examples based on similar molecules and are not derived from actual calculations on this compound.
Charge Distribution and Reactivity Predictions
The distribution of electron density within the molecule is a key determinant of its reactivity. The attachment of the strongly electron-withdrawing phenylsulfonyl group to the indole nitrogen significantly alters the charge distribution compared to unsubstituted indole. This results in a polarization of the N-S bond and a decrease in electron density on the indole ring. Molecular electrostatic potential (MEP) maps are commonly used to visualize these charge distributions, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites.
Conformational Analysis and Energy Landscapes of this compound
The three-dimensional structure and flexibility of this compound are critical to its interactions and reactivity. Conformational analysis helps to identify the most stable arrangements of the molecule.
Potential Energy Surface Scans
To explore the conformational space, potential energy surface (PES) scans are performed. This involves systematically rotating specific dihedral angles—such as the bonds connecting the indole ring to the sulfur atom and the sulfur atom to the phenyl ring—and calculating the energy at each step. This process reveals the energy barriers to rotation and identifies low-energy conformations.
Identification of Stable Conformers
Through PES scans and subsequent geometry optimizations, the most stable conformers (local minima on the energy landscape) can be identified. For this compound, the orientation of the phenylsulfonyl group relative to the indole plane is a key determinant of conformational stability. Steric hindrance and electronic interactions govern the preferred spatial arrangement. Studies on analogous N-sulfonylindoles suggest that the lowest energy conformer often adopts a geometry where the phenyl group is positioned away from the indole ring to minimize steric clash.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
DFT is a powerful computational tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, and products, DFT calculations can provide detailed insights into reaction pathways, activation energies, and the stereoselectivity of reactions involving this compound. For instance, in reactions such as electrophilic substitution on the indole ring, DFT can be used to predict the most likely site of attack by calculating the energies of the intermediate structures. Computational studies on related compounds have utilized DFT to explore reaction mechanisms, confirming experimental observations and providing a deeper understanding of the factors controlling the reaction outcomes. scribd.com
Transition State Characterization
Activation Energy Calculations and Reaction Pathway Elucidation
The calculation of activation energies provides a quantitative measure of the kinetic feasibility of a proposed reaction mechanism. Lower activation energy barriers indicate faster reaction rates. Elucidating the complete reaction pathway involves mapping the potential energy surface from reactants to products, including any intermediates and transition states.
As with transition state characterization, specific computational studies detailing the activation energies and reaction pathways for this compound are not extensively documented in the available literature. Such investigations would be valuable for predicting the regioselectivity and stereoselectivity of its reactions and for designing novel synthetic methodologies.
Intermolecular Interactions and Supramolecular Assembly Studies
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Computational tools are invaluable for dissecting these interactions and predicting how molecules will self-assemble into larger, ordered structures.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of close contacts between neighboring molecules.
| Compound Derivative | H···H Contact (%) | O···H/H···O Contact (%) | C···H/H···C Contact (%) | Br···H/H···Br Contact (%) | C···C Contact (%) |
|---|---|---|---|---|---|
| 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified | 2.5 |
| 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified | 6.3 |
| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified | 8.2 |
These plots indicate that as the size of the substituent at the 2-position increases, the contribution of C···C contacts, indicative of π–π stacking, also grows in significance. nih.gov
Hydrogen Bonding and π-π Stacking Interactions
Weak non-covalent interactions, such as hydrogen bonds and π-π stacking, play a pivotal role in directing the self-assembly of molecules. In the crystal structures of this compound derivatives, the molecular conformation is often stabilized by weak intramolecular C—H···O interactions. iucr.orgnih.govnih.gov
The crystal packing is further reinforced by a network of intermolecular interactions. These include weak C—H···O, C—H···Br, and C—H···π hydrogen bonds. iucr.orgnih.govnih.gov Furthermore, slipped π–π stacking interactions between the indole ring systems are a dominant feature, leading to the formation of supramolecular columns. iucr.orgnih.govnih.govresearchgate.net The interaction energies associated with these contacts have been calculated, revealing that the pairing of antiparallel indole systems can have interaction energies up to -60.8 kJ mol⁻¹, while weak hydrogen bonds and phenyl π–π interactions contribute between 13–34 kJ mol⁻¹. iucr.orgnih.govnih.govresearchgate.net The methyl group at the 3-position can also be functionally important, participating in directional C—H···O and C—H···π bonds. nih.gov
Prediction of Self-Assembly Behavior
The insights gained from analyzing intermolecular interactions can be used to predict how molecules will self-assemble. The observed tendency of this compound derivatives to form columns through π–π stacking and hydrogen bonding suggests a predictable one-dimensional growth pattern. iucr.orgnih.govnih.gov The orthogonal orientation of the indole ring system and the phenylsulfonyl group is a common conformational feature that facilitates these intermolecular bonding patterns. iucr.orgnih.govresearchgate.net By understanding these governing interactions, it is possible to rationally design new derivatives with specific solid-state properties and crystal morphologies.
Advanced Applications of 3 Methyl 1 Phenylsulfonyl 1h Indole in Synthetic Organic Chemistry and Materials Science
Role of 3-Methyl-1-(phenylsulfonyl)-1H-indole as a Key Synthetic Intermediate
The phenylsulfonyl group on the indole (B1671886) nitrogen serves two primary functions: it decreases the nucleophilicity of the indole ring, allowing for selective reactions at other positions, and it acidifies the protons at the C-2 and C-3 methyl positions, facilitating deprotonation and subsequent functionalization. nih.gov This dual role makes this compound an exceptionally versatile intermediate in synthetic organic chemistry.
Precursor for Complex Organic Molecules (excluding biologically active targets)
Beyond its utility in synthesizing biologically active molecules, this compound is a valuable precursor for a range of complex organic structures with applications in materials science and chemical research. The N-phenylsulfonyl group activates the indole system for transformations that would otherwise be challenging.
For instance, the compound serves as a starting material for the synthesis of elaborate styryl derivatives. Through a Horner-Wadsworth-Emmons reaction, the corresponding C-2 phosphonate (B1237965) of this compound can be reacted with aldehydes, such as p-anisaldehyde, to yield complex conjugated systems like (E)-2-(4-methoxystyryl)-3-methyl-1-phenylsulfonyl-1H-indole. nih.gov Such molecules, featuring extended π-systems, are of interest in the study of photophysical properties and as components in functional dyes.
Furthermore, the C-2 position can be functionalized to introduce keto groups. The reaction of 2-lithio-3-methyl-1-(phenylsulfonyl)-1H-indole with benzoyl chloride affords Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone. nih.gov These ketone derivatives can serve as intermediates for a variety of other complex molecules, including quinoxalines and other heterocyclic systems, which are valuable in coordination chemistry and as structural motifs in materials science. The synthesis of such complex, non-natural structures highlights the compound's role in expanding the chemical space accessible to organic chemists.
| Precursor | Reagent(s) | Product | Application Area | Reference |
| Diethyl (3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methylphosphonate | 1. Sodium hydride (NaH) 2. p-Anisaldehyde | (E)-2-(4-methoxystyryl)-3-methyl-1-(phenylsulfonyl)-1H-indole | Photophysical Studies, Dyes | nih.gov |
| This compound | 1. n-Butyllithium (n-BuLi) 2. Benzoyl chloride | Phenyl(3-methyl-1-phenylsulfonyl-1H-indol-2-yl)methanone | Heterocyclic Synthesis | nih.gov |
Scaffolding in Multi-Step Organic Syntheses
The structural framework of this compound provides a stable and versatile scaffold upon which molecular complexity can be systematically built. The phenylsulfonyl group guides the regioselectivity of reactions, allowing for a step-wise and controlled elaboration of the indole core.
A key synthetic strategy involves the deprotonation of the C-3 methyl group or the C-2 position, followed by reaction with a wide array of electrophiles. This allows for the introduction of various functional groups, which can then be further manipulated in subsequent steps. For example, after initial functionalization, the N-phenylsulfonyl group can be removed under reductive conditions, such as with magnesium in methanol (B129727) or sodium amalgam, to reveal the N-H indole, which can then participate in further reactions like N-alkylation or cyclization. nih.gov
This scaffolding approach is exemplified in multi-step sequences where the indole core is progressively decorated. An initial reaction might involve the chlorination of the C-2 methyl group (starting from 1-phenylsulfonyl-2,3-dimethylindole) to produce 2-chloromethyl-3-methyl-1-phenylsulfonyl-1H-indole. nih.gov This chlorinated intermediate is then a versatile electrophile for substitution reactions with various nucleophiles, allowing for the attachment of diverse molecular fragments. This step-by-step construction is fundamental in building libraries of related compounds for screening purposes or in the total synthesis of intricate molecular targets. The phenylsulfonyl group acts as a reliable "control element" throughout these sequences, ensuring predictable reactivity and high yields. nih.gov
Contributions to Methodological Advancements in Organic Reactions
The unique reactivity of this compound and related N-sulfonylindoles has spurred the development of new synthetic methods, particularly in the areas of catalyst design and sustainable chemistry.
Development of Novel Reagents and Catalysts
While this compound is typically a substrate, its structural motifs—the indole nucleus and the sulfonamide linkage—are integral to the design of modern organocatalysts and ligands. The development of proline sulfonamide-based organocatalysts, for example, demonstrates the value of the sulfonamide group in creating powerful catalytic systems for asymmetric synthesis. nih.govresearchgate.net These catalysts often rely on hydrogen bonding to activate substrates, and the electronic properties of the sulfonyl group are crucial for this interaction.
Moreover, indole-based structures have been successfully used to create chiral ligands for asymmetric catalysis. For instance, axially chiral N,N'-bisindoles have been synthesized and subsequently converted into highly effective phosphine (B1218219) ligands. nih.gov This establishes a clear precedent for the potential of elaborated structures derived from this compound to serve as precursors for new, specialized catalysts. By functionalizing the indole core at the C-2 or other positions, it is conceivable to develop a new class of chiral ligands where the indole scaffold provides a rigid backbone to control the spatial arrangement of coordinating atoms.
Green Chemistry Protocols for Indole Functionalization
Increasingly, synthetic chemistry is guided by the principles of green chemistry, emphasizing the reduction of waste, use of safer solvents, and avoidance of hazardous reagents. N-sulfonylated indoles have been featured in the development of several such environmentally benign protocols.
One notable advancement is the development of catalyst-free reactions in water. For example, the direct thiolation of indoles has been achieved using sulfonyl hydrazides in water, with the only byproducts being nitrogen and water, representing a highly atom-economical and environmentally friendly process. rsc.org Another innovative approach is the use of electrochemistry to drive reactions. The synthesis of functionalized tetrahydrocarbazoles from indole derivatives has been demonstrated using an electrochemical method that completely avoids the need for transition-metal catalysts and chemical oxidants. rsc.org
These methodologies align with multiple principles of green chemistry, including waste prevention and the use of safer solvents and reaction conditions. rug.nl The stability and defined reactivity of the N-phenylsulfonyl group make it an ideal substituent for developing these robust and sustainable synthetic methods.
| Green Chemistry Protocol | Substrate Type | Key Features | Advantage | Reference |
| Catalyst-free Thiolation | Indoles | Use of sulfonyl hydrazides in water | Avoids metal catalysts and organic solvents; byproducts are N₂ and H₂O | rsc.org |
| Electrochemical Cyclization | Indole derivatives | Employs electricity as the driving force | Obviates transition-metal catalysts and chemical oxidants | rsc.org |
| One-Pot Trifunctionalization | N-Alkyl Indoles | N-Br sulfoximines act as brominating and sulfoximinating reagents | High atom economy, one-pot procedure reduces waste | nih.gov |
Potential as a Building Block for Novel Organic Materials
The rigid, planar structure of the indole ring, combined with the steric and electronic influence of the N-phenylsulfonyl group, makes this compound an attractive building block for the construction of novel organic materials. Its utility in this field stems from its capacity for self-assembly and its potential to form part of larger conjugated systems used in optoelectronics.
Crystal structure analyses of this compound derivatives consistently reveal a rich network of non-covalent interactions, including π–π stacking, C—H⋯π interactions, and various hydrogen bonds. nih.govnih.govnih.gov These interactions dictate the packing of molecules in the solid state and are fundamental to creating ordered supramolecular structures. For example, the crystal packing of bromo-substituted derivatives of this compound shows that molecules arrange into supramolecular columns through slipped π–π interactions between indole systems. nih.gov Hirshfeld surface analysis has been used to quantify the energies of these interactions, providing valuable data for the rational design of new materials with predictable solid-state structures.
| Interaction Type | Associated Energy (kJ mol⁻¹) | Significance in Supramolecular Assembly | Reference |
| Pairing of antiparallel indole systems | Up to -60.8 | Primary driving force for columnar stacking | nih.gov |
| Weak hydrogen bonds (C—H⋯O) | -13 to -29 | Stabilization of crystal packing | nih.gov |
| Phenyl π–π interactions | -13 to -34 | Additional stabilization of 3D network | nih.gov |
This inherent tendency for self-assembly makes these molecules promising candidates for applications in organic electronics. The indole nucleus is a known component in materials for organic light-emitting diodes (OLEDs), such as the highly conjugated "INDY dye," which exhibits superior phosphorescence properties. rug.nl By incorporating this compound into polymers or larger chromophores, it may be possible to fine-tune the electronic properties and solid-state morphology to optimize performance in devices like organic solar cells and field-effect transistors. nih.gov The synthesis of indigo-type dyes from indole precursors further underscores the potential of this scaffold in creating functional pigments and materials. mdpi.com
Integration into Polymer Architectures
The incorporation of indole moieties into polymer backbones has been an active area of research due to the potential for creating materials with interesting electronic and optical properties. While the direct polymerization of this compound has not been extensively reported, the structural features of this compound suggest its potential as a monomer or a precursor for functional polymers.
The presence of the N-phenylsulfonyl group can influence the polymerization process and the properties of the resulting polymer. For instance, in the context of indole-based functional polymers, those carrying sulfonyl units have demonstrated interesting photophysical properties. A study on poly(N-arylene diindolylmethane)s (PMDINs) revealed that a polymer incorporating sulfonyl units (PMDIN-3) acted as a proficient blue-light emitter, boasting high quantum yields. This suggests that incorporating the this compound unit could lead to polymers with tailored optoelectronic characteristics.
The methyl group at the C3-position can also be a site for further functionalization to enable polymerization. For example, it could be halogenated to introduce a reactive site for cross-coupling reactions, a common strategy in the synthesis of conjugated polymers.
| Monomer/Precursor | Potential Polymerization Route | Potential Polymer Properties |
| This compound | Oxidative Polymerization | Conductive, Electroactive |
| Functionalized this compound | Cross-coupling Polymerization (e.g., Suzuki, Stille) | Conjugated, Optically Active |
Precursors for Optoelectronic or Conductive Materials
The indole nucleus is a key component in many organic electronic materials due to its electron-rich nature. The N-phenylsulfonyl group in this compound acts as an electron-withdrawing group, which can significantly modify the electronic properties of the indole ring system. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Polyindoles, in general, are known to be conducting polymers. researchgate.net The electrical conductivity of these materials can be tuned by doping and by modifying the chemical structure of the monomer. The presence of the bulky phenylsulfonyl group might influence the planarity and packing of the polymer chains, which in turn affects the charge transport properties. However, the sulfonyl group itself can participate in intermolecular interactions, potentially leading to ordered structures beneficial for conductivity.
Research on related indole derivatives has shown their potential in optoelectronic applications. For instance, indole-substituted nickel dithiolene complexes have been used in the fabrication of field-effect transistors (FETs) and bulk heterojunction photovoltaic devices. researchgate.netnih.gov This highlights the versatility of the indole scaffold in creating functional materials. While specific studies on this compound for these applications are scarce, the fundamental properties of the N-phenylsulfonyl indole core suggest its promise as a building block for novel optoelectronic and conductive materials.
| Property | Influence of this compound Moiety |
| HOMO/LUMO Energy Levels | The electron-withdrawing phenylsulfonyl group can lower both HOMO and LUMO levels, potentially improving air stability and enabling n-type or ambipolar charge transport. |
| Photoluminescence | The rigid indole core can lead to efficient light emission. The phenylsulfonyl group may influence the emission color and quantum yield. |
| Conductivity | The indole backbone provides a pathway for charge carriers. The substituents (methyl and phenylsulfonyl) will affect polymer packing and, consequently, the conductivity. |
Ligand Design and Catalytic Applications (if relevant for non-biological processes)
The use of indole derivatives as ligands in transition metal catalysis is a well-established field. The nitrogen atom of the indole ring can coordinate to a metal center, and the substituents on the indole can be modified to fine-tune the steric and electronic properties of the ligand. The N-phenylsulfonyl group in this compound can play a significant role in its potential as a ligand.
The electron-withdrawing nature of the phenylsulfonyl group reduces the electron density on the indole nitrogen, which would generally weaken its coordination to a metal center. However, this electronic modification can be advantageous in certain catalytic reactions where a less basic ligand is required.
More significantly, N-phenylsulfonylindoles have been utilized as substrates in various transition metal-catalyzed reactions, demonstrating the influence of the sulfonyl group on the reactivity of the indole core. For instance, catalyst-controlled regioselectivity has been achieved in the palladium-catalyzed aerobic oxidative arylation of N-(phenylsulfonyl)indoles. This indicates that the phenylsulfonyl group can direct the outcome of catalytic transformations, a crucial aspect in ligand design where the ligand itself can be a substrate or can influence the reactivity of a substrate.
Furthermore, arenesulfonyl indoles are recognized as effective precursors for generating vinylogous imine intermediates under basic conditions, which can then react with various nucleophiles in catalytic processes to yield C-3 substituted indole derivatives. chemrxiv.org This reactivity profile opens up avenues for using this compound and its derivatives in the design of novel catalytic cycles.
While direct applications of this compound as a ligand are not prominently documented, the chemical properties imparted by the phenylsulfonyl group make it and its derivatives interesting candidates for exploration in the development of new catalytic systems, particularly in asymmetric catalysis where subtle electronic and steric effects can have a profound impact on enantioselectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-1-(phenylsulfonyl)-1H-indole?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or multi-component cascade reactions. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 hours) achieves yields up to 98% by optimizing reaction conditions (see Table 1 in ). Alternative routes include introducing sulfonyl groups to indole precursors, as demonstrated in the synthesis of 3-(methoxymethyl)-1-(phenylsulfonyl)-1H-indole (90% yield using NMR for structural confirmation) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : H and C NMR are critical for structural validation. Key signals include aromatic protons (δ 7.0–8.0 ppm) and sulfonyl-group carbons (δ ~125–140 ppm). High-resolution mass spectrometry (HRMS) further confirms molecular weight, as shown for similar indole derivatives (e.g., [M+H] calcd. 222.1277) .
Q. What are the key physical properties of this compound?
- Methodological Answer : Reported physical properties include a melting point of 78–80°C (lit.), density of 1.26 g/cm³, and solubility in polar aprotic solvents like acetonitrile. These properties are essential for purification and handling in downstream applications .
Advanced Research Questions
Q. How can reaction mechanisms for iodine-catalyzed synthesis be analyzed?
- Methodological Answer : Mechanistic studies involve kinetic experiments and intermediate trapping. highlights iodine’s role in activating electrophilic pathways, supported by comparative yield data under varying catalysts (e.g., FeCl₃ vs. I₂). Computational modeling (DFT) can further elucidate transition states .
Q. How is crystallographic data validated for this compound?
- Methodological Answer : X-ray crystallography with software like SHELXL (SHELX suite) is standard. Refinement protocols include checking for overparameterization and validating hydrogen-bonding networks. and emphasize SHELX’s robustness for small-molecule refinement, while provides examples of indole derivatives with resolved crystal structures .
Q. What computational strategies predict pharmacological activities?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models are used to predict interactions with targets like nicotinic acetylcholine receptors. and detail SAR studies on indole derivatives, correlating substituents (e.g., halogenation) with antibacterial/antifungal activities .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Introduce functional groups (e.g., halogens, alkyl chains) at the C3 or N1 positions. and demonstrate modifying 1H-indole with imidazole or thioether groups to enhance bioactivity. Purification via flash chromatography (cyclohexane/EtOAc) ensures purity for biological testing .
Q. How to address contradictions in reaction yields or optimization data?
- Methodological Answer : Analyze variables (catalyst loading, temperature) using factorial design. For instance, shows I₂ at 40°C outperforms FeCl₃ at rt, suggesting temperature-dependent activation. Replicate experiments under controlled conditions and apply statistical tools (ANOVA) to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
